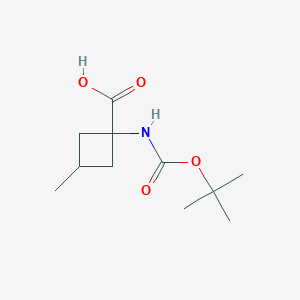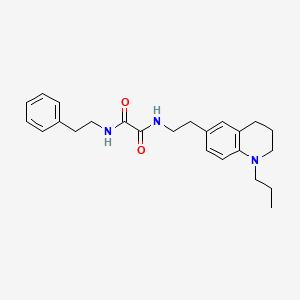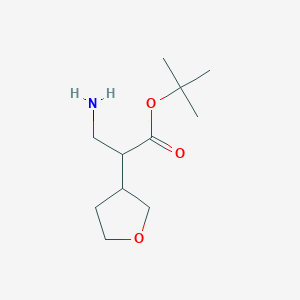
Tert-butyl 3-amino-2-(oxolan-3-yl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-amino-2-(oxolan-3-yl)propanoate is a chemical compound that has gained significant attention in scientific research. This compound is a derivative of proline, an amino acid that plays a crucial role in protein synthesis. Tert-butyl 3-amino-2-(oxolan-3-yl)propanoate has been synthesized using various methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of Tert-butyl 3-amino-2-(oxolan-3-yl)propanoate is not fully understood. However, it is believed that this compound may act as a proline mimic, which can interact with proline-binding proteins and enzymes. This interaction can lead to the modulation of various biological pathways, including protein-protein interactions, signal transduction, and gene expression.
Biochemical and Physiological Effects:
Tert-butyl 3-amino-2-(oxolan-3-yl)propanoate has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activity of various proline-binding proteins, including cyclophilins and Pin1. Tert-butyl 3-amino-2-(oxolan-3-yl)propanoate has also been shown to inhibit the growth of various cancer cell lines and reduce inflammation in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tert-butyl 3-amino-2-(oxolan-3-yl)propanoate has several advantages for lab experiments. This compound is easy to synthesize and has high purity. Tert-butyl 3-amino-2-(oxolan-3-yl)propanoate is also stable under various conditions, making it suitable for long-term storage. However, one limitation of Tert-butyl 3-amino-2-(oxolan-3-yl)propanoate is its low solubility in water, which can make it challenging to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of Tert-butyl 3-amino-2-(oxolan-3-yl)propanoate in scientific research. One direction is the development of proline-containing peptides with improved biological activities. Another direction is the identification of new proline-binding proteins and enzymes that can be targeted by Tert-butyl 3-amino-2-(oxolan-3-yl)propanoate. Additionally, Tert-butyl 3-amino-2-(oxolan-3-yl)propanoate can be used as a starting material for the synthesis of new bioactive compounds with potential therapeutic applications.
Conclusion:
Tert-butyl 3-amino-2-(oxolan-3-yl)propanoate is a chemical compound that has shown promising results in scientific research. This compound has been synthesized using various methods and has been used in the synthesis of various bioactive compounds. Tert-butyl 3-amino-2-(oxolan-3-yl)propanoate has also been shown to have various biochemical and physiological effects, including the inhibition of proline-binding proteins and enzymes, the inhibition of cancer cell growth, and the reduction of inflammation. While there are some limitations to the use of Tert-butyl 3-amino-2-(oxolan-3-yl)propanoate in lab experiments, there are several future directions for the use of this compound in scientific research.
Métodos De Síntesis
Tert-butyl 3-amino-2-(oxolan-3-yl)propanoate can be synthesized using various methods. One of the most common methods is the reaction between tert-butyl 3-bromo-2-(oxolan-3-yl)propanoate and ammonia. This reaction produces Tert-butyl 3-amino-2-(oxolan-3-yl)propanoate as the final product. Other methods include the reaction between tert-butyl 3-chloro-2-(oxolan-3-yl)propanoate and sodium azide or the reaction between tert-butyl 3-chloro-2-(oxolan-3-yl)propanoate and sodium azide followed by reduction with lithium aluminum hydride.
Aplicaciones Científicas De Investigación
Tert-butyl 3-amino-2-(oxolan-3-yl)propanoate has shown promising results in scientific research. This compound has been used in the synthesis of various bioactive compounds, including inhibitors of protein-protein interactions, anti-cancer agents, and anti-inflammatory agents. Tert-butyl 3-amino-2-(oxolan-3-yl)propanoate has also been used in the synthesis of proline-containing peptides, which have been shown to have various biological activities.
Propiedades
IUPAC Name |
tert-butyl 3-amino-2-(oxolan-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)9(6-12)8-4-5-14-7-8/h8-9H,4-7,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVAOLLSVLFNKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN)C1CCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

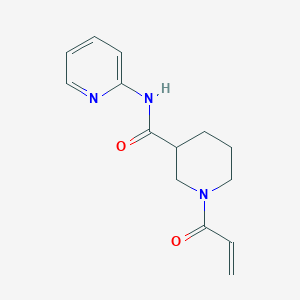
![benzo[c][1,2,5]thiadiazol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B3006031.png)
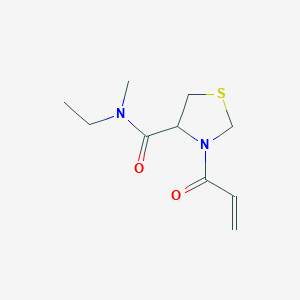
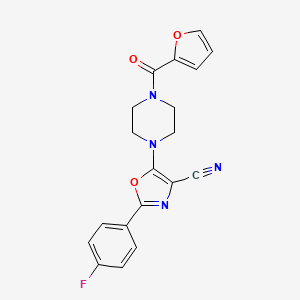
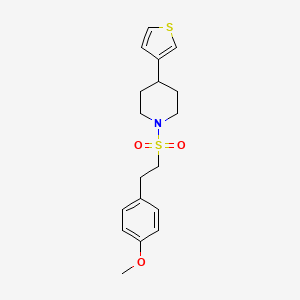
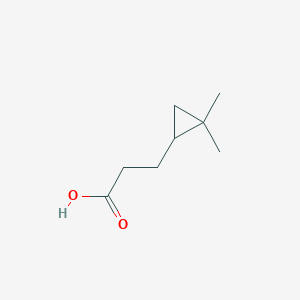

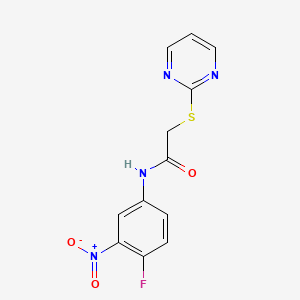
![2-hydroxy-N-(3-isopropoxypropyl)-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B3006045.png)
![4-Hydrazinyl-6-methylthieno[2,3-d]pyrimidine](/img/structure/B3006047.png)
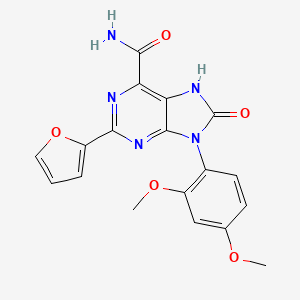
![2-{1-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]piperidin-2-yl}-1H-indole](/img/structure/B3006049.png)
